1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 6-methoxyquinoline with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified through crystallization or chromatography techniques .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives .
Scientific Research Applications
1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains in laboratory settings.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is DNA gyrase, an enzyme crucial for DNA replication in bacteria. The compound inhibits the activity of DNA gyrase, leading to the disruption of bacterial DNA replication and ultimately causing cell death. This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide can be compared to other quinoline derivatives such as:
Quinine: Known for its antimalarial properties, quinine shares a similar quinoline structure but differs in its functional groups and specific biological activities.
Nalidixic Acid: An early quinolone antibiotic, nalidixic acid also targets DNA gyrase but has a different chemical structure and spectrum of activity.
Chloroquine: Another antimalarial drug, chloroquine has a quinoline core but is structurally distinct from this compound.
Properties
IUPAC Name |
1-(6-methoxyquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-12-2-3-14-13(10-12)15(4-7-18-14)19-8-5-11(6-9-19)16(17)20/h2-4,7,10-11H,5-6,8-9H2,1H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVLNXJYWODHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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